(2R)-2-Hydroxy-2-phenethylglucosinolate

Description

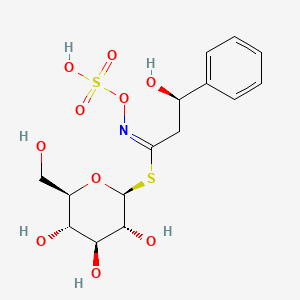

(2R)-2-Hydroxy-2-phenethylglucosinolate is a glucosinolate characterized by a hydroxy group at the R-configuration of the C2 position on the phenethyl side chain. Its molecular formula is C₁₅H₂₀KNO₁₀S₂·H₂O, and it exists as a hydrated potassium salt, commercially known as Glucosibarin Potassium Salt . Glucosinolates are sulfur-containing secondary metabolites predominantly found in Brassicaceae plants, where they play roles in defense mechanisms against herbivores and pathogens. This compound is structurally distinguished by its 2R-hydroxy-phenethyl moiety, which influences its solubility, stability, and bioactivity. Analytical methods such as HPLC have been standardized for its detection and quantification, as highlighted in studies on glucosinolate hydrolysis and enzymatic transformations .

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E,3R)-3-hydroxy-3-phenyl-N-sulfooxypropanimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO10S2/c17-7-10-12(19)13(20)14(21)15(25-10)27-11(16-26-28(22,23)24)6-9(18)8-4-2-1-3-5-8/h1-5,9-10,12-15,17-21H,6-7H2,(H,22,23,24)/b16-11+/t9-,10-,12-,13+,14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPDDBFHNYHZIS-LXFDRBQGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C/C(=N\OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Hydroxy-2-phenethylglucosinolate typically involves the enzymatic conversion of amino acids into glucosinolates. This process includes several steps:

Amino Acid Conversion: The amino acid phenylalanine is converted into phenylacetaldoxime.

Formation of Thiohydroximate: Phenylacetaldoxime is then converted into thiohydroximate.

Glucosylation: Thiohydroximate undergoes glucosylation to form the glucosinolate core structure.

Side Chain Modification: The final step involves the hydroxylation of the side chain to produce this compound.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically modified plants or microbial fermentation processes. These methods aim to enhance the yield and purity of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Hydroxy-2-phenethylglucosinolate undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of various bioactive compounds such as isothiocyanates, nitriles, and thiocyanates.

Oxidation: Can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into simpler sulfur-containing compounds.

Common Reagents and Conditions

Hydrolysis: Myrosinase enzyme, water.

Oxidation: Hydrogen peroxide, oxygen.

Reduction: Reducing agents like sodium borohydride.

Major Products

Isothiocyanates: Known for their potential anticancer properties.

Nitriles: Can have various biological activities.

Thiols: Important in plant defense mechanisms.

Scientific Research Applications

Pest Management

Research has indicated that glucosinolates, including (2R)-2-hydroxy-2-phenethylglucosinolate, can play a significant role in managing agricultural pests. A study tested the effects of various glucosinolates on the potato cyst nematode (Globodera rostochiensis), revealing that while intact glucosinolates showed no significant effects, their hydrolysis products did exhibit pronounced nematicidal activity. Specifically, when combined with the enzyme myrosinase, this compound demonstrated effective mortality rates against nematodes, emphasizing its potential use in biofumigation strategies to protect crops from pests .

Biofumigation

Biofumigation is a technique that employs plant-derived compounds to suppress soil-borne pathogens and pests. The hydrolysis products of glucosinolates are known to release isothiocyanates upon enzymatic breakdown, which possess antimicrobial and nematicidal properties. This makes this compound a candidate for enhancing soil health and crop yield through biofumigation practices .

Nutritional Value

Glucosinolates are recognized for their health-promoting effects, including anti-cancer properties. This compound contributes to this profile by being a source of bioactive compounds that can modulate various biological pathways related to cancer prevention. Studies have suggested that dietary intake of glucosinolates may reduce the risk of certain cancers by promoting detoxification enzymes and inhibiting tumorigenesis .

Functional Foods

The incorporation of glucosinolates into functional foods is gaining traction due to their potential health benefits. Research highlights the importance of these compounds in developing new food products that could enhance human health while providing essential nutrients. The ability to extract and utilize this compound from plant sources could lead to innovative food formulations aimed at improving public health outcomes .

Case Studies

Mechanism of Action

The mechanism of action of (2R)-2-Hydroxy-2-phenethylglucosinolate involves its hydrolysis by the enzyme myrosinase, leading to the formation of bioactive compounds such as isothiocyanates. These compounds can interact with various molecular targets, including enzymes and receptors, to exert their biological effects. For example, isothiocyanates can induce apoptosis in cancer cells by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Glucosinolates

2,2-Diphenylethyl Glucosinolate

- Structural Differences: Unlike (2R)-2-hydroxy-2-phenethylglucosinolate, this analog lacks the hydroxy group and instead features two phenyl groups at the C2 position of the ethyl chain .

- Analytical Behavior: HPLC methods optimized for glucosinolate separation show distinct retention times for these compounds due to differences in hydrophobicity. The diphenylethyl derivative’s increased aromaticity reduces polarity, leading to longer retention compared to the hydroxy-containing variant .

- Enzymatic Hydrolysis: Studies on myrosinase-mediated hydrolysis reveal that the absence of the hydroxy group in 2,2-diphenylethyl glucosinolate results in slower conversion to isothiocyanates. Normalized hydrolysis velocities for this compound are approximately 1.5-fold higher under identical conditions .

Glucoraphenin Potassium Salt

- Structural Differences: Glucoraphenin contains a 1,2,3,4,6-penta-O-acetylated glucose moiety instead of the non-acetylated β-thioglucose unit in this compound .

- Physicochemical Properties: Acetylation enhances lipophilicity, reducing aqueous solubility. This contrasts with the hydrated potassium salt form of this compound, which exhibits higher solubility in polar solvents .

- Biological Activity: Acetylated glucosinolates like glucoraphenin are less reactive toward myrosinase due to steric hindrance, yielding lower quantities of bioactive hydrolysis products (e.g., sulforaphene) compared to non-acetylated analogs .

Stereoisomeric Counterpart: (2S)-2-Hydroxy-2-phenylethyl Glucosinolate

- Stereochemical Impact: The (2S) configuration alters spatial orientation, affecting interactions with enzymes such as myrosinase. For instance, this compound demonstrates a 20% faster hydrolysis rate than its (2S) counterpart, as shown in kinetic studies .

- Natural Occurrence : Both isomers are found in Brassica species, but their ratios vary by plant tissue and developmental stage, suggesting distinct biosynthetic regulation .

Data Tables

Table 1. Structural and Functional Comparison

Table 2. HPLC Retention Times (C18 Column, Acetonitrile/Water Gradient)

| Compound | Retention Time (min) |

|---|---|

| This compound | 8.2 ± 0.3 |

| 2,2-Diphenylethyl glucosinolate | 14.5 ± 0.5 |

| Glucoraphenin Potassium Salt | 22.7 ± 0.7 |

Biological Activity

(2R)-2-Hydroxy-2-phenethylglucosinolate, also known as gluconasturtiin, is a member of the glucosinolate family, which are sulfur-containing compounds primarily found in plants of the Brassicaceae family. This compound has garnered attention due to its biological activities, including potential health benefits and pest management properties. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Biosynthesis

This compound has a unique chemical structure that contributes to its biological activity. It is biosynthesized from phenylalanine through a series of enzymatic reactions involving cytochrome P450 enzymes and transferases that modify the core glucosinolate structure. The biosynthetic pathway is crucial for the production of various glucosinolates, including this compound, which can be induced by environmental factors and stressors in plants like Barbarea vulgaris .

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated that when hydrolyzed by the enzyme myrosinase, it produces isothiocyanates, which are known for their ability to inhibit the growth of various pathogens. For instance, a study indicated that the hydrolysis products of phenethyl glucosinolates led to 100% mortality in potato cyst nematodes within 16 hours when tested at specific concentrations .

Antioxidant Activity

Glucosinolates, including this compound, have been associated with antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and diseases related to oxidative stress .

Anti-cancer Effects

Emerging evidence suggests that this compound may possess anti-cancer properties. Studies have indicated that isothiocyanates derived from glucosinolates can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways involved in cell proliferation and survival .

Case Studies

- Pest Management : A study focused on the effects of various glucosinolates on nematodes highlighted that this compound showed potent activity against potato cyst nematodes when hydrolyzed by myrosinase, leading to significant pest control potential .

- Cancer Research : Research involving cancer cell lines demonstrated that isothiocyanates released from this compound could inhibit cell proliferation and promote apoptosis in colorectal cancer cells .

Data Tables

Q & A

Q. How can researchers differentiate artefactual peaks from genuine metabolites in LC-MS profiles of glucosinolate hydrolysis products?

- Methodological Answer : Apply blank subtraction (solvent-only runs) and isotope pattern filtering (e.g., S vs. C). Use high-resolution MS (Orbitrap) to distinguish isobaric species (e.g., CHOS vs. CHNO). Confirm identities with synthetic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.